molecular formula C7H6N4O2 B2554384 7-Aminopyrazolo[1,5-A]pyrimidine-3-carboxylic acid CAS No. 1781791-76-1

7-Aminopyrazolo[1,5-A]pyrimidine-3-carboxylic acid

Cat. No.: B2554384
CAS No.: 1781791-76-1
M. Wt: 178.151
InChI Key: DRODGMBGGFYJGI-UHFFFAOYSA-N
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Description

7-Aminopyrazolo[1,5-A]pyrimidine-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique pyrazolo[1,5-A]pyrimidine scaffold, which is known for its diverse biological activities and potential therapeutic applications .

Chemical Reactions Analysis

7-Aminopyrazolo[1,5-A]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

7-Aminopyrazolo[1,5-A]pyrimidine-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Aminopyrazolo[1,5-A]pyrimidine-3-carboxylic acid involves its interaction with various molecular targets, including enzymes and receptors. It acts as an inhibitor of specific kinases, thereby modulating signaling pathways involved in cell proliferation and survival. The compound’s ability to bind to active sites of enzymes and receptors is crucial for its biological activity .

Comparison with Similar Compounds

7-Aminopyrazolo[1,5-A]pyrimidine-3-carboxylic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-5-1-2-9-6-4(7(12)13)3-10-11(5)6/h1-3H,8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRODGMBGGFYJGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=C(C=N2)C(=O)O)N=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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